Physicochemical Differentiation: IEM 836 vs. Unsubstituted Parent IEM 760 – Lipophilicity and Molecular Descriptors
IEM 836 (MW 188.23, logP 0.97, tPSA 69 Ų, HBD 2, HBA 2) differs substantially from the unsubstituted 1,2,4-triazole ethanamine parent IEM 760 (MW 112.13, XLogP -0.7, HBD 2, HBA 3) [1][2]. The phenyl substituent increases molecular weight by 68% (ΔMW = +76.1 g/mol) and lipophilicity by approximately 1.67 log units, crossing from a hydrophilic to a moderately lipophilic regime. This shift in logP places IEM 836 within a more favorable range for blood-brain barrier penetration (typically logP 1–3) compared to the hydrophilic IEM 760 [3]. The polar surface area remains moderate (69 Ų), preserving hydrogen-bonding capacity while the added phenyl ring provides aromatic stacking potential absent in the parent [2].
| Evidence Dimension | Computed physicochemical descriptors (MW, logP, tPSA, HBD, HBA) |
|---|---|
| Target Compound Data | MW 188.23 g/mol; logP 0.97; tPSA 69 Ų; HBD 2; HBA 2; Rotatable bonds 3 |
| Comparator Or Baseline | IEM 760: MW 112.13 g/mol; XLogP -0.7; HBD 2; HBA 3; Rotatable bonds ~2 |
| Quantified Difference | ΔMW = +76.1 g/mol (+68%); ΔlogP ≈ +1.67 log units; ΔHBA = -1; ΔRotB = +1 |
| Conditions | Computed values from ZINC12 (IEM 836) and PubChem (IEM 760); free base forms compared |
Why This Matters
For procurement decisions, the 1.67 log-unit higher lipophilicity of IEM 836 relative to IEM 760 directly impacts solubility, membrane permeability, and protein binding – factors that determine suitability for cell-based vs. biochemical screening and cannot be achieved by using the cheaper unsubstituted scaffold.
- [1] PubChem. IEM 760 (CID 193439): 2-(1H-1,2,4-triazol-5-yl)ethanamine, MW 112.13 g/mol, XLogP3-AA -0.7. https://pubchem.ncbi.nlm.nih.gov/compound/193439 View Source
- [2] ZINC Database. ZINC00000262700: logP 0.973, tPSA 69 Ų, HBD 2, HBA 2, RotB 3. Accessed 2026. https://zinc12.docking.org/substances/ZINC00000262700 View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
